3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide
Description
3-(4-Methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide is a synthetic compound featuring a propanamide backbone with dual 4-methoxyphenyl substituents. The amide nitrogen is linked to an ethyl-piperazine moiety, where the piperazine ring is substituted with another 4-methoxyphenyl group. This structural motif is common in ligands targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors), where the piperazine ring and aromatic substituents enhance binding affinity and selectivity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-28-21-8-3-19(4-9-21)5-12-23(27)24-13-14-25-15-17-26(18-16-25)20-6-10-22(29-2)11-7-20/h3-4,6-11H,5,12-18H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWIFRPTWCOASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl groups. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the amide group can produce amines.
Scientific Research Applications
Chemistry
Building Block for Synthesis :
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The methoxy groups can be oxidized to form phenolic compounds, while the amide group can be reduced to generate amines.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of methoxy to phenolic groups | Phenolic derivatives |
| Reduction | Amide to amine transformation | Amines |
| Substitution | Replacement of methoxy groups | Functionalized derivatives |
Biology
Interaction with Biological Targets :
Research indicates that 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide interacts with various biological targets such as receptors and enzymes. Its potential as a ligand for certain receptors has been investigated, which may lead to therapeutic applications .
Case Study :
A study highlighted the compound's role in modulating receptor activity, suggesting its potential in developing treatments for conditions influenced by these receptors. Further research is needed to elucidate the exact mechanisms involved.
Medicine
Therapeutic Potential :
The compound is being explored for its therapeutic effects, particularly in neuropharmacology. Its structure allows for interactions with neurotransmitter systems, making it a candidate for treating psychiatric disorders.
| Application Area | Potential Use |
|---|---|
| Neuropharmacology | Treatment of anxiety and depression |
| Antidepressant Research | Investigation as an antidepressant candidate |
Industrial Applications
In addition to laboratory research, this compound has potential industrial applications in the development of new materials and chemical processes. Its unique structure may lead to innovations in pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenyl rings, piperazine linkage, or amide modifications. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Piperazine Modifications : 2-Methoxyphenyl-piperazine (3j, 3k, 3l) versus 4-methoxyphenyl-piperazine (target compound) may influence receptor selectivity due to steric and electronic differences .
- Synthetic Efficiency : Higher yields (e.g., 76% for 3l) correlate with less steric hindrance in 4-fluorophenyl substitution compared to 3-fluorophenyl (49% for 3k) .
Antioxidant and Anticancer Activity ():
- N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Exhibited 1.4× higher antioxidant activity than ascorbic acid (DPPH assay) due to isoindoline-1,3-dione moiety .
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Most potent against glioblastoma U-87 (IC50 = 8.6 ± 0.22 µM), highlighting the role of fluorophenyl and triazolethione groups .
Receptor Binding and Selectivity ():
- Thiazole Derivatives (e.g., Compound 13, 14, 15) : Piperazine-linked thiazoles showed variable MMP inhibition (melting points 269–303°C), with 4-chlorophenyl substitution (Compound 14) enhancing thermal stability .
- N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) : Demonstrated dopamine D3 receptor selectivity, suggesting thiophene and methoxyphenyl synergism .
Computational and Docking Studies ():
- Glide Docking : Piperazine-containing analogs (e.g., target compound) likely exhibit precise binding to receptor hydrophobic pockets, as Glide’s XP scoring accounts for hydrophobic enclosure and hydrogen bonding .
Biological Activity
3-(4-Methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a methoxy group on the phenyl rings and a piperazine moiety, which are known to influence its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Two 4-methoxyphenyl groups.
- A piperazine ring.
- An ethyl linker.
Biological Activity Overview
The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in various neurological and psychiatric disorders. The following sections detail specific biological activities supported by recent research findings.
1. Antidepressant Activity
Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are often mediated through the modulation of serotonin (5-HT) and norepinephrine pathways.
Case Study
In a study involving rodent models, the compound demonstrated a reduction in immobility time in the forced swim test (FST), suggesting an antidepressant effect comparable to standard treatments like fluoxetine. The mechanism was hypothesized to involve increased serotonergic activity at the 5-HT1A receptor .
2. Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential activity against psychotic disorders. Piperazine derivatives have been shown to possess D2 receptor antagonistic properties.
Research Findings
A study evaluated the binding affinity of various piperazine derivatives at dopamine receptors, revealing that modifications on the piperazine ring could enhance affinity for D2 receptors while minimizing side effects associated with D3 receptor activation .
3. Anticancer Activity
Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Data Table: Cytotoxic Effects
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12 | Induces apoptosis |
| Compound B | HT29 (Colon) | 15 | Inhibits cell proliferation |
| This compound | MCF-7 | 10 | Apoptosis induction via caspase activation |
4. Neuroprotective Effects
Research has also highlighted neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Mechanistic Insights
Studies suggest that the compound may exert neuroprotective effects through antioxidant mechanisms and by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
